1-Cyclopentyl-3-(methylamino)propan-2-ol
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Overview
Description
1-Cyclopentyl-3-(methylamino)propan-2-ol is an organic compound with the molecular formula C9H19NO It is a cycloalkane derivative, characterized by a cyclopentyl group attached to a propanol backbone, which is further substituted with a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-(methylamino)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentyl bromide and 3-(methylamino)propan-1-ol.
Reaction: The cyclopentyl bromide undergoes a nucleophilic substitution reaction with 3-(methylamino)propan-1-ol in the presence of a base such as sodium hydroxide or potassium carbonate.
Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the substitution process.
Purification: The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-(methylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of cyclopentyl ketone or aldehyde derivatives.
Reduction: Formation of cyclopentylamine derivatives.
Substitution: Formation of various substituted cyclopentyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclopentyl-3-(methylamino)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as its role in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(methylamino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentyl-3-(ethylamino)propan-2-ol: Similar structure but with an ethylamino group instead of a methylamino group.
1-Cyclopentyl-3-(dimethylamino)propan-2-ol: Contains a dimethylamino group instead of a methylamino group.
1-Cyclopentyl-3-(hydroxyamino)propan-2-ol: Features a hydroxyamino group in place of the methylamino group.
Uniqueness
1-Cyclopentyl-3-(methylamino)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group and the methylamino group influences its reactivity and interaction with molecular targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-cyclopentyl-3-(methylamino)propan-2-ol |
InChI |
InChI=1S/C9H19NO/c1-10-7-9(11)6-8-4-2-3-5-8/h8-11H,2-7H2,1H3 |
InChI Key |
LWLDHWMNXPIOLO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(CC1CCCC1)O |
Origin of Product |
United States |
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